molecular formula C9H14N2O B3013794 N1-(2-Methoxyethyl)benzene-1,2-diamine CAS No. 56436-25-0

N1-(2-Methoxyethyl)benzene-1,2-diamine

Cat. No.: B3013794
CAS No.: 56436-25-0
M. Wt: 166.224
InChI Key: KMEAJFHRQKGXHE-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.224. This compound is known for its versatility in various scientific research applications, particularly in the fields of chemistry and material science.

Preparation Methods

The synthesis of N1-(2-Methoxyethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N1-(2-Methoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxyethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-Methoxyethyl)benzene-1,2-diamine has several scientific research applications:

    Aggregation-Induced Enhanced Emission (AIEE): Derivatives of this compound exhibit AIEE characteristics, making them useful in fluorescence sensing of volatile organic solvents.

    Conducting Copolymers: The compound is used in the synthesis and characterization of conducting copolymers, which have applications in electronic devices.

    Schiff Base Derivatives: These derivatives possess antibacterial activity and are studied for their potential pharmaceutical applications.

    Vibrational and Conformational Analysis: Extensive studies on the molecular structure, stability, and non-linear optical behavior of this compound are conducted for material science applications.

    Corrosion Inhibition: Certain derivatives of this compound are effective corrosion inhibitors for carbon steel in acidic mediums.

Mechanism of Action

The mechanism of action of N1-(2-Methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that exhibit AIEE characteristics form intramolecular hydrogen bonds, leading to a coplanar structure and orderly packing in the aggregated state, which enhances fluorescence emission. In antibacterial applications, Schiff base derivatives of this compound interact with bacterial proteins, disrupting their function and leading to antibacterial effects.

Comparison with Similar Compounds

N1-(2-Methoxyethyl)benzene-1,2-diamine can be compared with similar compounds such as:

    N1,N2-Dimethylbenzene-1,2-diamine: This compound is used in organic synthesis and has different reactivity due to the presence of methyl groups.

    N-Methyl-1,2-benzenediamine: Known for its use in the synthesis of various heterocyclic compounds and its role in pharmaceutical research.

The uniqueness of this compound lies in its methoxyethyl group, which imparts specific chemical properties and reactivity, making it suitable for a wide range of applications in scientific research.

Properties

IUPAC Name

2-N-(2-methoxyethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-7-6-11-9-5-3-2-4-8(9)10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEAJFHRQKGXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56436-25-0
Record name 1-N-(2-methoxyethyl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The residue 109A was dissolved in methanol (60 mL) and acetic acid (4 mL). Zinc metal (3.24 g, 49.6 mmol) was added and the mixture was stirred overnight at room temperature. The reaction was decanted off from unreacted zinc metal. The solvent was removed under vacuum and resuspended in ethyl acetate (30 mL). The precipitate was removed by filtration on a Buchner funnel with Celite. Solvent was removed from the filtrate and the residue was purified by column chromatography (2% MeOH/DCM) to give the product N1-(2-methoxyethyl)benzene-1,2-diamine (109B) as a red oil (422 mg, 72% yield over two steps). ESI-MS:m/z 167.4 (M+H)+.
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Synthesis routes and methods II

Procedure details

Ammonium formate (727 mg, 11.3 mmol) followed by a catalytic amount of palladium on carbon (5%) is added to a solution of N-(2-methoxyethyl)-2-nitroaniline (426 mg, 2.17 mmol) in methanol. The mixture may be refluxed for an appropriate time period (such as overnight), cooled to an appropriate temperature (such as room temperature) and filtered. The filtrate may be concentrated and the residue may purified by Biotage column chromatography to give N1-(2-methoxyethyl)benzene-1,2-diamine (319 mg)
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727 mg
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426 mg
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